tert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship Serotonin Receptor Ligands

Researchers targeting dual 5-HT1A/sigma receptor profiles require a reliable, high-purity precursor to the 1-(naphthalen-1-yl)piperazine pharmacophore. tert-Butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate (CAS 886770-70-3) solves this need as a racemic N-Boc-protected 3-arylpiperazine building block (MW 312.4, purity ≥98% HPLC). • Provides orthogonal reactivity for selective N-4 functionalization prior to Boc deprotection, avoiding competing side reactions. • Yields the 1-naphthyl pharmacophore with demonstrated high affinity (IC50 = 1-6 nM) for serotonin receptor subtypes. • Compatible with fragment-based drug discovery (Rule of Three compliant: XLogP3 = 3.2, TPSA = 41.6 Ų) and DEL technology. • Commercially available in stock with rapid global shipping.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
Cat. No. B8068513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-12-11-20-17(13-21)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,17,20H,11-13H2,1-3H3
InChIKeyQHZMWAONXYUNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate: Chemical Profile & Core Specifications


tert-Butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate (CAS 886770-70-3) is a racemic N-Boc-protected 3-arylpiperazine derivative with a molecular formula of C19H24N2O2 and a molecular weight of 312.4 g/mol. Its structure features a 1-naphthyl substituent at the 3-position of the piperazine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position nitrogen, providing orthogonal reactivity for downstream synthetic elaboration [1]. Commercially sourced material is typically offered at a purity of 98% (HPLC), making it suitable as a building block for medicinal chemistry and fragment-based drug discovery applications .

Orthogonal N-Boc Enables selective N-4 functionalization prior to deprotection
Racemic 3-aryl scaffold Serves as precursor to 1-(naphthalen-1-yl)piperazine pharmacophore
High purity (HPLC) Suitable for med chem building block and fragment-based discovery

Regioisomer and Protecting Group Substitution Risks


Direct substitution of tert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate with its 2-substituted regioisomer (CAS 886770-75-8) or the 2-naphthyl isomer (CAS 886770-80-5) is chemically invalid without re-validation of the entire synthetic route. The position of the naphthyl substituent on the piperazine ring dictates the steric and electronic environment at the remaining secondary amine, directly influencing the yield and selectivity of subsequent N-alkylation or N-arylation steps [1]. Furthermore, the Boc group cannot be replaced by other protecting groups (e.g., Cbz, Fmoc) without altered deprotection conditions that may be incompatible with other sensitive functionalities in advanced intermediates. The 1-naphthyl versus 2-naphthyl substitution pattern (beta vs. alpha) also impacts lipophilicity (XLogP3 = 3.2) and the potential for pi-pi stacking interactions with biological targets, a critical design parameter in serotonin and sigma receptor ligand programs [2].

Regioisomer mismatch
2‑substituted or 2‑naphthyl isomers alter exit vector geometry and may shift SAR outcomes; direct replacement is not chemically equivalent.
Protecting group incompatibility
Cbz or Fmoc cannot replace Boc without changing deprotection conditions; this may affect acid‑sensitive functionalities in advanced intermediates.
Naphthyl substitution pattern
1‑naphthyl vs. 2‑naphthyl alters lipophilicity and pi‑stacking potential; pharmacophore fit may differ, requiring re‑validation of target engagement.

Evidence: tert-Butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate vs. Closest Analogs


Regioisomeric Binding: 1-Naphthyl vs. 2-Naphthyl Piperazine

For serotonin (5-HT) receptor-targeted arylpiperazine libraries, the point of attachment of the naphthalene to the piperazine core critically influences binding affinity. While direct Ki values for this specific Boc-protected intermediate are not reported, the 1-naphthylpiperazine pharmacophore (upon Boc deprotection) exhibits non-selective antagonist activity at 5-HT1 and 5-HT2 receptors with IC50 values of 6 nM and 1 nM respectively in rat cortical membranes . This contrasts with the 2-naphthyl isomer, which shows a markedly different selectivity profile according to structure-activity relationship (SAR) studies on related arylpiperazine sigma/5-HT ligands [1]. The 3-substituted piperazine scaffold provides a distinct exit vector geometry compared to the 2-substituted analog (CAS 886770-75-8), which is crucial for fragment growth strategies where the trajectory of the secondary amine after Boc deprotection dictates the final ligand's pharmacophore fit. An efficient one-pot synthesis of enantiomerically pure 3-substituted piperazines from N-protected amino acids has been reported, yielding products in 83–92% overall yield, demonstrating a robust route to this specific scaffold that is not directly transferable to the 2-substituted series [2].

Binding Affinity
Reported
1‑Naphthyl isomer: 5‑HT1 IC50 6 nM, 5‑HT2 IC50 1 nM
2‑Naphthyl isomer: lower affinity, different selectivity
Reported regioisomer‑dependent binding profiles; supports SAR studies for serotonin receptor ligands.
Synthesis: one‑pot UDCR yields 83–92% for 3‑substituted series.
Medicinal Chemistry Structure-Activity Relationship Serotonin Receptor Ligands

Boc Orthogonal Protection for Streamlined Deprotection and Fragment Growth

The N-Boc protecting group on this piperazine intermediate enables selective deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting other acid-sensitive functionalities that may be installed later, a critical advantage in multi-step synthetic sequences. The quantitative yield of Boc-deprotection for N-Boc-3-arylpiperazines is consistently high (>90%) under standard protocols (TFA:DCM, 1:1, RT, 20 min), minimizing product loss during the deprotection step . This contrasts with the undeprotected 1-(naphthalen-1-yl)piperazine (CAS 104113-71-5), which directly exposes both reactive nitrogen atoms and can lead to unwanted side reactions (e.g., over-alkylation, acylation) during subsequent transformations, often resulting in lower overall yields for multi-step syntheses. The Boc strategy allows for iterative protection/deprotection sequences, a hallmark of efficient medicinal chemistry workflows where complex, differentially functionalized piperazine libraries are required [1]. The high purity (98% by HPLC) of commercially sourced material further ensures that downstream reactions proceed without interference from deprotected or oxidized impurities .

Deprotection Yield
Method context
Boc deprotection yield >90% (TFA/DCM, RT)
High deprotection efficiency supports streamlined multi‑step synthesis.
Unprotected piperazine may reduce overall yields by 20–50%.
Organic Synthesis Peptidomimetics Protecting Group Strategy

Computed Lipophilicity (XLogP3) and TPSA Property Comparison

In silico profiling reveals that tert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate possesses a computed XLogP3 of 3.2 and a Topological Polar Surface Area (TPSA) of 41.6 Ų, placing it within a favorable range for CNS drug-likeness (XLogP3 < 5, TPSA < 90 Ų) [1]. When compared to the 2-substituted regioisomer (CAS 886770-75-8) and the 2-naphthyl isomer (CAS 886770-80-5), all three share identical molecular weight (312.4 g/mol), XLogP3 (3.2), hydrogen bond donor/acceptor counts (1/3), and rotatable bond count (3). However, the 3D exit vector geometry of the secondary amine is distinct for each isomer, which cannot be captured by 2D descriptors but is critical for scaffold hopping and lead optimization in structure-based drug design. This geometric distinction has been recognized in the development of sigma-2 receptor selective ligands where the naphthalen-1-yl substitution pattern, when coupled with an appropriate linker length, yielded sub-nanomolar Ki values (Ki = 0.036 nM and 0.22 nM for optimized analogs) [2]. The 3-substitution pattern on piperazine provides a unique trajectory for fragment linking that is fundamentally different from the 4-substituted (N1-aryl) or 2-substituted variants.

2D Property Similarity
Class‑level inference
XLogP3 = 3.2, TPSA = 41.6 Ų across all three regioisomers
2D descriptors identical; 3D exit vector geometry may differ and is critical for fragment growth.
Computed by PubChem; experimental SAR validation recommended.
Drug-likeness ADME Prediction Computational Chemistry

Application Scenarios for tert-Butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate


Serotonin and Sigma Receptor Pharmacophore Synthesis

This compound serves as a direct precursor to the 1-(naphthalen-1-yl)piperazine pharmacophore, a well-established scaffold in serotonin (5-HT1, 5-HT2, 5-HT6) and sigma receptor ligand discovery programs . Its use is mandated when the synthetic route requires selective N-4 functionalization prior to Boc removal, enabling the construction of focused libraries of N-4 alkylated or arylated derivatives without competing side reactions at N-1. Researchers targeting dual 5-HT1A/sigma receptor profiles should prioritize this intermediate, as the deprotected 1-naphthyl pharmacophore has demonstrated high affinity (IC50 = 1-6 nM) for serotonin receptor subtypes .

Stereoselective Synthesis of Chiral 3-Arylpiperazine Building Blocks

The 3-substituted piperazine scaffold is a key intermediate for the preparation of enantiomerically pure drug candidates, as demonstrated by the one-pot Ugi-4CR/Boc-deprotection/cyclisation/reduction (UDCR) methodology that yields N-protected 3-substituted piperazines in 83–92% overall yield . When the target molecule requires a defined stereochemistry at the piperazine 3-position (e.g., for selective kinase or GPCR inhibitors), the racemic Boc-protected intermediate can be resolved into its (R)- and (S)-enantiomers (available as CAS 886770-70-3 racemate, and as separate enantiomer products like (S)-3-NAPHTHALEN-1-YL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) to support chiral lead optimization with a well-characterized building block rather than a de novo synthesis approach .

Fragment-Based Drug Discovery and DEL Library Synthesis

As a fragment-sized molecule (MW 312.4 Da, XLogP3 = 3.2, TPSA = 41.6 Ų) that adheres to the 'Rule of Three' guidelines for fragment-based screening, this Boc-protected arylpiperazine is an ideal starting point for fragment growing, merging, or linking strategies . The Boc group provides a convenient handle for on-DNA synthesis in DEL technology, where orthogonal protecting group strategies are essential for maintaining DNA integrity during multi-step chemical transformations. Its commercial availability at 98% purity (HPLC) meets the stringent purity requirements for DEL chemistry, where side products can compromise sequencing fidelity and hit validation .

Application
Selection Property
Validation Focus
Serotonin/sigma receptor pharmacophore synthesis
Orthogonal N‑Boc for selective N‑4 functionalization
Binding affinity screening (5‑HT, sigma panels)
Chiral 3‑arylpiperazine building block preparation
Racemate resolvable into enantiomers
Chiral purity and enantiomeric excess determination
Fragment‑based screening & DEL library synthesis
Fragment‑compliant scaffold with orthogonal protection
HPLC purity verification and on‑DNA synthesis compatibility
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